Cas no 870823-10-2 ((S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate)

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate
- ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoate
- Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthalenyl)-1H-pyrazol-1-yl]ethyl]benzoate (ACI)
- Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthyl)-1H-pyrazol-1-yl]ethyl]benzoate
- DB-236674
- (S)-ethyl4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
- SCHEMBL2644376
- VXHYCIQLCNSEFY-IBGZPJMESA-N
- CS-13880
- ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthyl)-1H-pyrazol-1-yl]ethyl}benzoate
- 870823-10-2
- AKOS037649917
- CS-M1361
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- Inchi: 1S/C31H26Cl2N2O3/c1-4-38-31(36)21-7-5-20(6-8-21)19(2)35-30(18-29(34-35)25-14-26(32)17-27(33)15-25)24-10-9-23-16-28(37-3)12-11-22(23)13-24/h5-19H,4H2,1-3H3/t19-/m0/s1
- InChI Key: VXHYCIQLCNSEFY-IBGZPJMESA-N
- SMILES: [C@H](C1C=CC(C(=O)OCC)=CC=1)(N1N=C(C2C=C(Cl)C=C(Cl)C=2)C=C1C1C=CC2C=C(C=CC=2C=1)OC)C
Computed Properties
- Exact Mass: 544.1320481g/mol
- Monoisotopic Mass: 544.1320481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 8
- Complexity: 768
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
- XLogP3: 8.2
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330837-100mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95%+ | 100mg |
$1301 | 2021-08-18 | |
ChemScence | CS-M1361-100mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95.33% | 100mg |
$715.0 | 2022-04-26 | |
Chemenu | CM330837-100mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95%+ | 100mg |
$858 | 2023-02-01 | |
Chemenu | CM330837-250mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95%+ | 250mg |
$1430 | 2023-02-01 | |
Chemenu | CM330837-250mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95%+ | 250mg |
$2324 | 2021-08-18 | |
A2B Chem LLC | AH85068-100mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 95+% | 100mg |
$1198.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057610-250mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 96% | 250mg |
¥12446.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057610-100mg |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate |
870823-10-2 | 96% | 100mg |
¥8616.00 | 2024-04-27 |
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate
Research Briefing on (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate (CAS: 870823-10-2)
In recent years, the compound (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate (CAS: 870823-10-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex pyrazole and naphthalene-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The following briefing synthesizes the latest findings and advancements related to this compound, offering insights into its mechanism of action, pharmacokinetics, and potential clinical applications.
Recent studies have elucidated the role of (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Structural analysis reveals that the dichlorophenyl and methoxynaphthalenyl groups contribute to its high binding affinity and selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors. Preclinical trials have demonstrated its efficacy in reducing inflammation in murine models of arthritis, with a notable reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.
Pharmacokinetic studies indicate that the compound exhibits favorable oral bioavailability and metabolic stability, attributed to its ester moiety, which undergoes hydrolysis in vivo to release the active carboxylic acid derivative. This property enhances its therapeutic potential, as it allows for sustained drug release and prolonged activity. Furthermore, recent in vitro assays have highlighted its potential as an anti-proliferative agent in certain cancer cell lines, particularly those overexpressing COX-2, suggesting a dual role in both anti-inflammatory and anti-cancer therapies.
Despite these promising findings, challenges remain in optimizing the compound's solubility and minimizing off-target effects. Current research efforts are focused on structural modifications to improve its physicochemical properties while retaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary data expected within the next two years. The continued exploration of (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate underscores its potential as a cornerstone in the development of next-generation anti-inflammatory and anti-neoplastic agents.
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